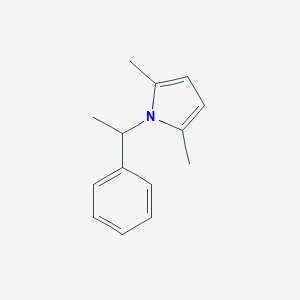

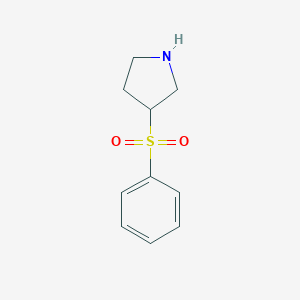

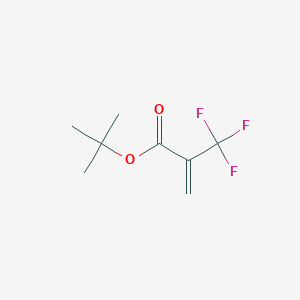

3-(Phenylsulfonyl)pyrrolidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-(Phenylsulfonyl)pyrrolidine and its derivatives involves several key methodologies, including nucleophilic addition and cycloaddition reactions. Notably, efficient methodologies have been developed for the synthesis of regioisomeric 3-pyrrolines, with lithiated thioallenes yielding 2-aryl-3-phenylsulfonyl-3-pyrrolines through a novel nucleophilic [3+2] cycloaddition that results in the migration of the sulfonyl group (Moreno-Clavijo et al., 2009).

Applications De Recherche Scientifique

-

Pharmaceutical Research

- Pyrrolidine is a versatile scaffold for creating biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

- The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

- Pyrrolidine derivatives have been used to create bioactive molecules with target selectivity .

- For example, 3-R-methylpyrrolidine promotes a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer .

-

Anticonvulsant and Antinociceptive Activities

-

Antimicrobial and Antiviral Activities

- Pyrrolidine derivatives have been found to exhibit antimicrobial and antiviral activities .

- These compounds are used as pharmacophore groups, with some having antibacterial, antifungal, antiviral, and antimalarial activities .

- For example, certain pyrrolidine derivatives were discovered to be promising candidates against xL3 motility, a stage in the life cycle of certain parasites .

-

Anticancer and Anti-inflammatory Activities

- Pyrrolidine derivatives have also been found to have anticancer and anti-inflammatory activities .

- Some pyrrolidine derivatives are known to have antitumoral and anti-inflammatory activities .

- For instance, certain pyrrolidine derivatives were identified as efficient inhibitors of L4 development, a stage in the life cycle of certain parasites .

-

Cholinesterase Inhibition and Carbonic Anhydrase Inhibition

-

Fungicides, Antibiotics, and Cholesterol-Reducing Drugs

-

Antioxidant and Anti-hyperglycemic Activities

-

Organ Protective Activities

-

Neuropharmacological Activities

-

Antiparasitic and Anthelmintic Activities

-

Antibacterial and Antifungal Activities

-

Antimalarial Activities

Safety And Hazards

- Toxicity : Assessments of toxicity and safety profiles are essential. Animal studies and in vitro assays can provide insights into potential adverse effects.

- Handling Precautions : Proper handling, storage, and disposal procedures are necessary due to the compound’s reactivity.

- Environmental Impact : Consider environmental implications during synthesis and use.

Orientations Futures

- Drug Development : Investigate derivatives of 3-(Phenylsulfonyl)pyrrolidine for specific therapeutic targets.

- Structure–Activity Relationship (SAR) : Explore how modifications affect biological activity.

- Enantioselectivity : Study the impact of stereoisomers on drug efficacy.

- Computational Modeling : Use computational tools to predict binding interactions.

Propriétés

IUPAC Name |

3-(benzenesulfonyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGKEGUGTRSIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20906616 | |

| Record name | 3-(Benzenesulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenylsulfonyl)pyrrolidine | |

CAS RN |

101769-04-4 | |

| Record name | 3-(Benzenesulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)